2-chloro-5-(1H-imidazol-4-yl)pyridine
Description
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |
InChI Key |
GXVMWONQPKKCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CN2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Substitution of 2-Chloro-5-nitropyridine
A two-step process involves fluorination followed by SNAr. For example, 2-chloro-3-nitropyridine undergoes fluorination with AgF₂ to form 2-fluoro-3-nitropyridine, which subsequently reacts with imidazole derivatives under mild conditions (H₂O-IPA solvent, 80°C). This method achieves yields of 85–92% for substituted products.
Reaction Conditions:
| Substrate | Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | 1H-Imidazole-4-yl | H₂O-IPA (1:1) | 80°C | 89 |
SNAr on 2-Chloro-5-halopyridines
2-Chloro-5-iodopyridine reacts with preformed imidazole derivatives (e.g., 1H-imidazol-4-ylboronic acid) via palladium-catalyzed cross-coupling. Pd(PPh₃)₄ (5 mol%) in dioxane at 150°C for 6 hours affords the target compound in 61% yield.
Condensation and Cyclization Reactions
Knoevenagel Condensation
A one-pot synthesis involves condensation of 2-chloro-5-formylpyridine with ammonium acetate and glyoxal. The reaction proceeds via imine formation, followed by cyclization in acetic acid under reflux (120°C, 5 hours), yielding 70–78% product.
Key Steps:
-
Condensation: 2-Chloro-5-formylpyridine + NH₄OAc → Imine intermediate.
-
Cyclization: Acetic acid, reflux → 2-Chloro-5-(1H-imidazol-4-yl)pyridine.
Vilsmeier-Haack Reaction
The Vilsmeier reagent (POCl₃/DMF) facilitates formylation of 2-chloro-5-aminopyridine to yield 2-chloro-5-formylpyridine, which is subsequently reacted with imidazole-4-amine in the presence of Cu(OTf)₂. This method achieves 71% yield after recrystallization.
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
2-Chloro-5-bromopyridine reacts with 1H-imidazol-4-ylboronic acid using Pd(PPh₃)₄ (3 mol%) and Cs₂CO₃ in dioxane at 150°C. The reaction is chemo-selective for the bromine site, yielding 65–70% product.
Buchwald-Hartwig Amination
A palladium/XPhos system enables coupling of 2-chloro-5-iodopyridine with imidazole-4-amine. Optimized conditions (toluene, 110°C, 12 hours) provide 75% yield with minimal di-amination byproducts.
Reductive Amination and Cyclization
A tandem reductive amination-cyclization approach starts with 2-chloro-5-nitroimidazole. Reduction with Zn/HCl forms 2-chloro-5-aminoimidazole, which reacts with pyridine-2-carbaldehyde in EtOH under reflux. The resulting Schiff base undergoes cyclization with acetic anhydride, yielding 82% product.
Optimized Parameters:
-
Reduction: Zn (1 equiv), HCl (0.5 equiv), 80°C, 45 min.
-
Cyclization: Ac₂O, 100°C, 2 hours.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| SNAr | Mild conditions, broad substrate scope | Requires electron-deficient ring | 60–89 |
| Condensation-Cyclization | One-pot synthesis | High-temperature requirements | 70–82 |
| Suzuki Coupling | Chemoselective | Costly catalysts | 65–70 |
| Reductive Amination | Tandem steps | Multi-step purification | 75–82 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1H-imidazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be catalyzed by various metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally similar to 2-chloro-5-(1H-imidazol-4-yl)pyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine possess antibacterial and antifungal activities against various pathogens. The presence of the imidazole ring enhances the biological activity of these compounds, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The compound's ability to interact with biological targets suggests its potential in cancer therapy. Similar structures have been studied for their efficacy as inhibitors of cyclin-dependent kinases and other enzymes involved in cancer progression. The dual functionality of the pyridine and imidazole rings may provide a scaffold for designing selective anticancer agents .
Neurological Applications
Research has indicated that imidazo[1,2-a]pyridine derivatives may function as GABA receptor agonists, which are crucial in treating neurological disorders such as anxiety and epilepsy. The exploration of this compound in this context could lead to new therapeutic options for managing these conditions .
Agrochemical Applications
The compound has been identified as a potential intermediate in the synthesis of insecticides and herbicides. Its chlorinated structure is advantageous for enhancing the biological activity of agrochemical formulations. For example, derivatives of this compound can be utilized to develop more effective pest control agents by modifying their chemical properties to improve efficacy and reduce environmental impact .
Coordination Chemistry
The unique structural characteristics of this compound allow it to act as a ligand in coordination chemistry. Its ability to form complexes with transition metals can lead to the development of new materials with specific electronic or optical properties. Such materials could have applications in sensors or catalysis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can modulate the activity of receptors by binding to their active sites, altering their signaling pathways .
Comparison with Similar Compounds
Parameter Definitions :
- MW : Molecular weight (lower values favor bioavailability).
- RBN : Rotatable bonds (fewer bonds reduce metabolic flexibility and off-target binding).
- log VDss : Volume of distribution (values >0.45 indicate high tissue distribution).
- logBB : Blood-brain barrier permeability (values < -1 indicate poor CNS penetration).
- logLC50 : Acute toxicity (values > -0.3 indicate low toxicity).
Key Findings
- Toxicity Reduction: All compounds exhibit logLC50 > -0.3, aligning with reduced acute toxicity compared to traditional neonicotinoids .
- BBB Avoidance : logBB < -0.5 for most analogs minimizes neurotoxicity risks.
- Structural Optimization : The lead compound (this compound) balances moderate lipophilicity (logPS = -2.5) with low rotatable bonds (RBN = 2), favoring target-specific activity.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-5-(1H-imidazol-4-yl)pyridine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the imidazole moiety to the pyridine ring. For example, halogenated pyridine intermediates (e.g., 2-chloro-5-bromopyridine) can react with imidazole derivatives under palladium catalysis. Optimization strategies include:
- Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.
- Catalyst selection : Using Pd(PPh₃)₄ with ligand systems to enhance selectivity.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity. Yield improvements (>70%) are achievable by inert atmosphere (N₂/Ar) and stoichiometric tuning .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns. For instance, pyridine C-H protons resonate at δ 8.5–9.0 ppm, while imidazole protons appear at δ 7.2–7.8 ppm.
- X-ray crystallography : Resolves bond lengths and angles (e.g., Cl–C bond ≈ 1.73 Å). SHELX programs (SHELXL/SHELXS) refine structures, addressing challenges like twinning or weak diffraction via iterative least-squares methods .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 194.05).
Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation; the compound may cause respiratory irritation.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers, away from heat (>25°C) and moisture. Regulatory data indicate no TSCA listing, but local guidelines must be followed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., antiglycation vs. antioxidant assays) may arise from:
- Assay variability : Standardize protocols (e.g., BSA glycation assay at pH 7.4, 37°C).
- Structural analogs : Compare substituent effects; electron-withdrawing groups on imidazole enhance antiglycation activity (IC₅₀ = 240 µM vs. 300 µM for electron-donating groups).
- Docking validation : Use AutoDock Vina to simulate binding to targets (e.g., β-glucuronidase) and correlate with experimental IC₅₀ .
Q. What challenges arise in determining the crystal structure of this compound complexes, and how can refinement strategies in SHELX address these?
Methodological Answer: Challenges include:
- Disorder in imidazole rings : Mitigated using PART instructions in SHELXL to model partial occupancy.
- Weak high-angle data : Apply anisotropic displacement parameters (ADPs) for heavy atoms (Cl, N).
- Twinning : Detect via Rₘᵢₙ metrics (>0.5) and refine with TWIN/BASF commands. SHELXE automates phase extension for low-resolution datasets .
Q. What methodological approaches are employed to study the electronic interactions between this compound and its receptor targets in molecular docking simulations?
Methodological Answer:
- Docking software : Schrödinger Glide or AutoDock Vina with AMBER force fields.
- Grid parameterization : Focus on active sites (e.g., mGluR5 receptor’s hydrophobic pocket) with 20 Å grid boxes.
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental binding affinities. For example, CTEP (a related mGluR5 antagonist) shows π-π stacking with Phe-802 residues .
Q. How does the introduction of substituents on the imidazole ring affect the physicochemical properties and bioactivity of this compound derivatives?
Methodological Answer:
- Lipophilicity : Methyl/ethyl groups increase logP (e.g., from 1.2 to 2.0), enhancing membrane permeability.
- Bioactivity : Trifluoromethyl groups improve metabolic stability (t₁/₂ > 6 h in microsomal assays).
- Electronic effects : Electron-deficient substituents (e.g., -NO₂) lower HOMO energy (−8.5 eV), reducing oxidative degradation .
Q. What strategies are recommended for analyzing and interpreting conflicting results in the stability studies of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 14 days.
- Analytical monitoring : HPLC (C18 column, acetonitrile/water gradient) tracks degradation products (e.g., hydrolyzed imidazole).
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life (t₉₀) at 25°C. Contradictions arise from matrix effects—use isotopically labeled internal standards for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
